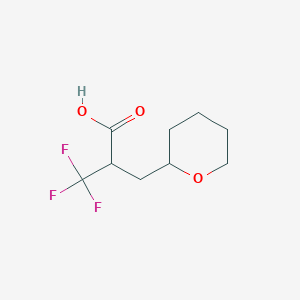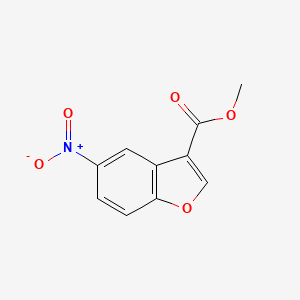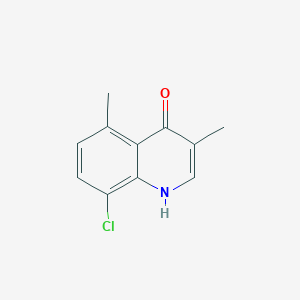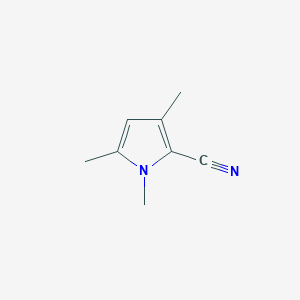
3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid is a fluorinated organic compound with the molecular formula C9H13F3O3 and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a tetrahydropyran ring, making it a valuable molecule in various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid typically involves the reaction of a trifluoromethylated precursor with a tetrahydropyran derivative. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce difluoromethyl or monofluoromethyl derivatives .
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid: This compound has a similar trifluoromethyl group but lacks the tetrahydropyran ring.
Acetic acid, trifluoro-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester: This compound contains a trifluoromethyl group and a purine derivative.
Uniqueness
3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid is unique due to the presence of both a trifluoromethyl group and a tetrahydropyran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H13F3O3 |
|---|---|
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
3,3,3-trifluoro-2-(oxan-2-ylmethyl)propanoic acid |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)7(8(13)14)5-6-3-1-2-4-15-6/h6-7H,1-5H2,(H,13,14) |
InChI-Schlüssel |
NNERFLUWPQXZJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)CC(C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)



![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)

![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)



![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)

